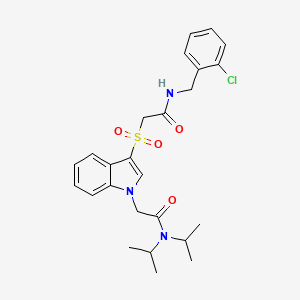

2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

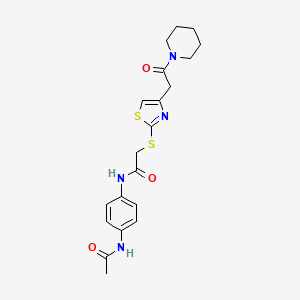

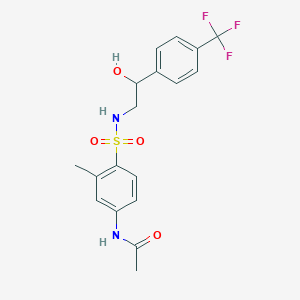

Chemical compounds are typically described by their molecular formula, structure, and other physical properties. They can be organic, like benzene derivatives , or inorganic. The compound you mentioned seems to be a complex organic molecule, likely with medicinal or biological relevance.

Synthesis Analysis

The synthesis of a compound often involves multiple steps, each with its own reactants, conditions, and mechanisms. For example, the synthesis of benzene derivatives often involves electrophilic aromatic substitution .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. For instance, alkylbenzenes can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, reactivity, and stability under various conditions .Scientific Research Applications

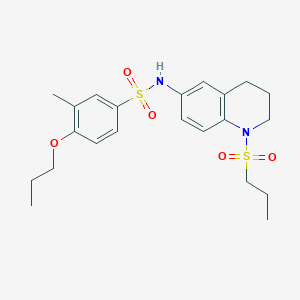

Antimicrobial Applications

The synthesis and evaluation of heterocyclic compounds incorporating sulfamoyl moieties demonstrate promising antimicrobial activities. For instance, studies have shown the successful synthesis of various heterocyclic compounds that exhibited in vitro antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014).

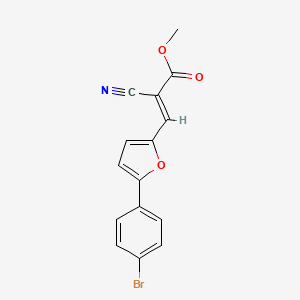

Cancer Detection and Imaging

A novel water-soluble near-infrared dye developed through asymmetric synthesis has shown potential in cancer detection using optical imaging. The dye's stability and selectivity for bioconjugation make it a promising tool for developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Anticancer Agents

Research into pro-apoptotic indapamide derivatives has yielded compounds demonstrating significant anticancer activity, particularly against melanoma cell lines. These compounds, through in vitro evaluations, have shown the ability to inhibit cancer cell growth, indicating their potential as therapeutic anticancer agents (Yılmaz et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds bearing a biologically active sulfonamide moiety has been explored, with these compounds displaying antimicrobial potential. Such studies contribute to the broader understanding and development of new antimicrobial agents, highlighting the versatility of sulfamoyl-containing compounds in synthesizing biologically active heterocycles (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

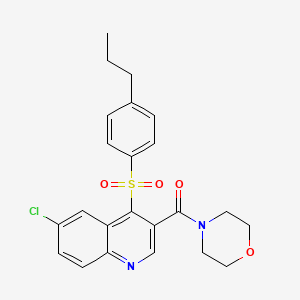

COX-2 Inhibition

Research into novel COX-2 inhibitors has led to the synthesis of compounds based on indol-3-ylacetic acid, demonstrating a selective inhibition mechanism. Such inhibitors are vital in developing therapeutic agents for conditions involving inflammation and pain (Caron et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClN3O4S/c1-17(2)29(18(3)4)25(31)15-28-14-23(20-10-6-8-12-22(20)28)34(32,33)16-24(30)27-13-19-9-5-7-11-21(19)26/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRUPWDQSRAUIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)

![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2678977.png)

![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)

![6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2678985.png)

![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)